Ozonolysis Dicarbonyl Yield and Product Distribution: 4,7-Dimethylindan vs. 5,6-Dimethylindan
In a direct head-to-head ozonolysis study under identical experimental conditions, 4,7-dimethylindan produced aliphatic dicarbonyl compounds (methylglyoxal + glyoxal) in a combined yield of 0.10 mol per mol of hydrocarbon, whereas the positional isomer 5,6-dimethylindan yielded only 0.05 mol/mol—half the productive cleavage [1]. Furthermore, the product distribution was fundamentally different: 4,7-dimethylindan gave a glyoxal:methylglyoxal ratio of 1.57:1, while 5,6-dimethylindan gave a diacetyl:methylglyoxal ratio of 3.5:1. This demonstrates that the 4,7-substitution pattern directs ozone attack with markedly higher efficiency toward the common aromatic carbon–carbon bond, a result with direct implications for synthetic strategy design.
| Evidence Dimension | Combined molar yield of aliphatic dicarbonyl products upon ozonolysis |
|---|---|
| Target Compound Data | 4,7-Dimethylindan: 0.10 mol dicarbonyl / mol hydrocarbon; glyoxal:methylglyoxal ratio = 1.57:1 |
| Comparator Or Baseline | 5,6-Dimethylindan: 0.05 mol dicarbonyl / mol hydrocarbon; diacetyl:methylglyoxal ratio = 3.5:1 |
| Quantified Difference | 2× higher combined dicarbonyl yield for 4,7-dimethylindan; completely different product identity (glyoxal vs. diacetyl) |
| Conditions | Ozonolysis in solution; products analyzed and quantified post-reaction; same study, same conditions for both isomers (de Jong & Wibaut, 1964) |
Why This Matters
A 2-fold difference in productive ozonolysis yield and a divergent product slate mean that 4,7-dimethylindan cannot be replaced by 5,6-dimethylindan in any synthesis or mechanistic study where ozonolytic cleavage efficiency or product identity is critical.
- [1] de Jong, F. P. K.; Wibaut, J. P. On the Ozonolysis of Indane and Tetralin as Well as Some Dimethyl Homologues in Connection with the Reactivity of the Bonds in the Ring System. Recl. Trav. Chim. Pays-Bas 1964, 83, 437–455. https://doi.org/10.1002/recl.19640830502 View Source
